molecular formula C16H22FN3O6S B2788483 N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 869071-25-0

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2788483
CAS No.: 869071-25-0
M. Wt: 403.43
InChI Key: ADEFOJBRJSLDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan-2-yl core modified with a 4-fluorobenzenesulfonyl group. The ethanediamide (oxamide) linker connects the oxazinan moiety to a 2-methoxyethyl substituent. This structure combines sulfonyl, ether, and amide functionalities, which are critical for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O6S/c1-25-10-7-18-15(21)16(22)19-11-14-20(8-2-9-26-14)27(23,24)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEFOJBRJSLDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazinan Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound is compared to two analogs (Table 1):

  • Compound A : N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide .
  • Compound B : N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide .

Table 1. Structural and Physicochemical Comparison

Parameter Target Compound Compound A Compound B
Molecular Formula C₁₈H₂₅FN₃O₆S (inferred) C₁₇H₂₄FN₃O₅S C₂₃H₂₆FN₃O₆S
Molecular Weight ~430–450 (estimated) 401.45 515.54
Sulfonyl Substituent 4-Fluorobenzenesulfonyl 4-Fluorobenzenesulfonyl 4-Fluoro-2-methylphenylsulfonyl
N-Substituent 2-Methoxyethyl 2-Methylpropyl 2-Methoxybenzyl
Key Functional Groups Oxazinan, ethanediamide, sulfonyl, ether Oxazinan, ethanediamide, sulfonyl Oxazinan, ethanediamide, sulfonyl, benzyl

Substituent Impact :

  • Compound B’s 4-fluoro-2-methylphenylsulfonyl group introduces steric hindrance, which may reduce binding affinity but increase lipophilicity .
  • N-Substituent : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to Compound A’s 2-methylpropyl group. Compound B’s 2-methoxybenzyl substituent adds aromaticity, possibly enhancing π-π interactions in biological targets .
Physicochemical Properties
  • Solubility : The 2-methoxyethyl group in the target compound likely increases polarity compared to Compound A’s 2-methylpropyl group. Compound B’s 2-methoxybenzyl group may reduce solubility due to aromatic bulk .
  • Lipophilicity (logP) : Fluorine atoms and sulfonyl groups lower logP, but Compound B’s methyl and benzyl groups increase it, suggesting the target compound has intermediate lipophilicity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide with high purity?

  • Methodology : The synthesis typically involves a multi-step process:

Sulfonylation : React 4-fluorobenzenesulfonyl chloride with an oxazinan precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylated oxazinan intermediate.

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the ethanediamide moiety to the oxazinan intermediate.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

  • Critical Parameters : Monitor reaction progress via TLC/HPLC, and optimize stoichiometry of sulfonyl chloride to oxazinan (1.2:1 molar ratio) to minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm sulfonyl group orientation, oxazinan ring conformation, and methoxyethyl substituent placement .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected ~493.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving 3D conformation, particularly the spatial arrangement of the fluorobenzenesulfonyl group relative to the oxazinan ring .

Advanced Research Questions

Q. What strategies are recommended for probing the compound's bioactivity against enzymatic targets (e.g., cyclooxygenase-2 or kinases)?

  • Experimental Design :

  • Enzyme Assays : Use fluorogenic substrates (e.g., COX-2 fluorometric kit) to measure inhibition kinetics. Compare IC50_{50} values under varying pH (6.5–7.5) and temperature (25–37°C) .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to identify binding interactions between the sulfonyl group and catalytic residues (e.g., Tyr385 in COX-2) .
    • Data Interpretation : Cross-validate computational predictions with mutagenesis studies (e.g., alanine scanning of target enzymes) .

Q. How should researchers address contradictory data in biological assays (e.g., divergent IC50_{50} values across cell lines)?

  • Troubleshooting Steps :

Assay Conditions : Standardize ATP concentrations (1–10 µM) in kinase assays to minimize variability due to endogenous ATP levels .

Cell Line Validation : Use isogenic cell lines (e.g., wild-type vs. COX-2 knockout) to confirm target specificity .

Metabolic Stability : Pre-incubate the compound with liver microsomes (human/rodent) to assess if metabolites interfere with activity .

Q. What synthetic modifications can enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • Structure-Activity Relationship (SAR) Approaches :

  • Substituent Variation : Replace the 2-methoxyethyl group with a morpholine or piperazine moiety to improve solubility without disrupting sulfonyl-π interactions .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the ethanediamide carbonyl to enhance oral bioavailability .
    • In Vivo Testing : Administer modified analogs in rodent models (50 mg/kg, oral) and measure plasma half-life via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.